molecular formula C12H15ClN2 B3254703 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride CAS No. 24335-15-7

6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride

Cat. No.: B3254703
CAS No.: 24335-15-7
M. Wt: 222.71 g/mol
InChI Key: YNBAQZJWTPDKMV-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a heterocyclic compound belonging to the β-carboline family. Its core structure consists of a pyridoindole scaffold with a methyl substitution at position 6 and a tetrahydro (partially saturated) ring system. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical research.

Properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBAQZJWTPDKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as tryptamine derivatives.

  • Reaction Conditions: The reaction conditions often include the use of strong acids or bases, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride is used to study various biological processes, including enzyme inhibition and receptor binding.

Medicine: The compound has shown potential as an anti-cancer agent. Its derivatives are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism by which 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes involved in disease processes.

  • Receptors: It may bind to receptors, altering signal transduction pathways.

  • Proteins: It can interact with other proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride include derivatives with variations in substituents at positions 1 and 6, as well as modifications to the aromatic or saturated regions of the scaffold. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound (Target) -CH₃ (6), -H (1) C₁₃H₁₅ClN₂ 242.73* High solubility (HCl salt), 5-HT receptor affinity
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole monohydrochloride -OCH₃ (6), -CH₃ (1) C₁₃H₁₅ClN₂O 250.73 Methoxy group enhances polarity; lower metabolic stability
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride -Ph-OCH₃ (1), -H (6) C₁₈H₁₉ClN₂O 314.81 Aromatic substitution at position 1; improved receptor binding
1-[(3,4-Dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole -CH₂-(3,4-OCH₃-Ph) (1), -CH₃ (6) C₂₁H₂₄N₂O₂ 336.43 Bulky substituent enhances GPCR selectivity
6-Chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride -Cl (6), -Ph-OCH₃ (1) C₁₇H₁₆Cl₂N₂O 351.23 Chlorine increases lipophilicity; potential CNS activity

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

  • Receptor Affinity: The target compound’s methyl group at position 6 provides moderate steric bulk, favoring interactions with 5-HT₂B receptors. In contrast, the 3,4-dimethoxyphenylmethyl substituent in enhances binding to 5-HT₂A/2C subtypes due to its extended aromatic surface .
  • Solubility and Stability :

    • Hydrochloride salts (e.g., ) universally improve aqueous solubility compared to free bases.
    • Methoxy groups (e.g., ) introduce polarity, reducing metabolic degradation but lowering membrane permeability.
  • Thermal and Chemical Stability :

    • Saturated tetrahydro rings (common to all analogues) confer stability against oxidation.
    • Bulky substituents (e.g., ) may reduce thermal stability due to steric strain.

Biological Activity

6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H14N2·HCl
  • Molecular Weight : 220.71 g/mol
  • CAS Number : 20315-68-8

Research indicates that this compound exhibits various mechanisms that contribute to its biological activity:

  • Antiviral Activity :
    • In a study assessing antiviral compounds against VSV-S (Vesicular Stomatitis Virus), related indole derivatives demonstrated low cytotoxicity and effective inhibition of viral replication. The compound's structure allows for interaction with viral glycoproteins, potentially blocking entry into host cells .
    • The compound's derivatives have shown promising results in inhibiting the entry of viruses such as HIV and EV-A71 by targeting specific viral proteins .
  • Anticancer Properties :
    • Indole derivatives have been reported to possess cytotoxic effects against various cancer cell lines including HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival .
    • A study highlighted that certain derivatives exhibited IC50 values in the micromolar range against these cancer cells, indicating significant potential for further development as anticancer agents .
  • Antimicrobial Activity :
    • Compounds related to the pyridoindole structure have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth at low concentrations .

Research Findings

A summary of key findings from recent studies is presented in the following table:

StudyBiological ActivityCell Lines TestedIC50 Values
Antiviral ActivityVero E60.64 μM
Anticancer ActivityHT-29, A549~10 μM
Antimicrobial ActivityS. aureus36.5 μM

Case Studies

  • Case Study on Antiviral Effects :
    A series of experiments conducted on Vero E6 cells demonstrated that this compound significantly reduced viral infection rates without causing cytotoxicity at concentrations up to 100 μM. This suggests a favorable safety profile for potential therapeutic use against viral infections .
  • Case Study on Cancer Cell Lines :
    In vitro studies involving various cancer cell lines revealed that the compound induced apoptosis and inhibited growth effectively at low concentrations. The specific pathways affected include those related to cell cycle regulation and apoptosis induction, making it a candidate for further investigation in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high-purity 6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride?

  • Methodological Answer : Synthesis requires precise control of reaction parameters. For analogous β-carboline hydrochlorides, temperatures between 60–80°C and pH 4–6 are critical to minimize side reactions and maximize yield. Sodium hydride in polar aprotic solvents (e.g., DMF) is effective for indole-piperidine coupling, as seen in similar indole derivatives . Post-synthesis, acidification with HCl generates the hydrochloride salt. Monitor reaction progress via TLC or HPLC to ensure completion.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for purity assessment (>98% recommended for pharmacological studies) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve methyl and aromatic protons. Key signals include δ 2.35–2.50 ppm (N-methyl group) and δ 6.80–7.40 ppm (indole protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical for C₁₂H₁₅N₂Cl: 246.09 g/mol).

Q. What are the solubility and storage requirements for this compound?

  • Methodological Answer :

  • Solubility : Slightly soluble in DMSO and methanol (5–10 mg/mL at 25°C). Pre-warm solvents to 40°C for improved dissolution .
  • Storage : Store at –20°C under inert atmosphere (argon/nitrogen) in airtight, light-resistant containers. Hygroscopicity necessitates desiccant use to prevent hydrolysis .

Advanced Research Questions

Q. How can structural modifications (e.g., methyl vs. methoxy substituents) alter bioactivity in β-carboline derivatives?

  • Methodological Answer :

  • Methyl vs. Methoxy Effects : Methyl groups enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration, while methoxy groups increase hydrogen-bonding potential (e.g., 6-methoxy analogs show higher serotonin receptor affinity) .
  • Experimental Design : Synthesize analogs via Friedel-Crafts alkylation or Ullmann coupling. Compare pharmacokinetic profiles using in vitro assays (e.g., CYP450 metabolism) and molecular docking studies .

Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

  • Methodological Answer :

  • Data Triangulation : Cross-validate receptor affinity (e.g., 5-HT₂A assays) with behavioral models (e.g., forced swim test for antidepressant activity).
  • Metabolite Interference : Use LC-MS to identify active metabolites. For example, N-demethylation of the parent compound may reduce potency .
  • Dose-Response Curves : Ensure nonlinear regression analysis (e.g., Hill slopes) to detect partial agonism or allosteric effects.

Q. What computational strategies predict binding modes of this compound to neurological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with homology-modeled 5-HT receptors (e.g., 5-HT₂A). Use AMBER or GROMACS with CHARMM force fields.
  • Pharmacophore Mapping : Align indole and piperidine moieties with key residues (e.g., Asp155 in 5-HT₂A). Validate with mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride

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